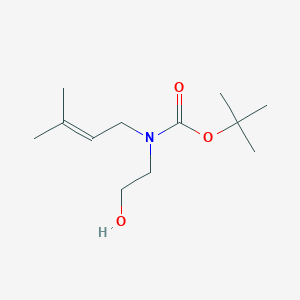![molecular formula C11H11NO3 B1415383 [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol CAS No. 1105191-02-3](/img/structure/B1415383.png)
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
Overview
Description
“[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol” is a chemical compound with the CAS Number: 1105191-02-3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is [5-(3-methoxyphenyl)-3-isoxazolyl]methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol” is 1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol” is a solid . It has a molecular weight of 205.21 .Scientific Research Applications
Corrosion Inhibition
"[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol" has been synthesized and demonstrated to act as an efficient inhibitor to protect copper in a sulfuric acid solution. Studies revealed that the inhibitor reduces the corrosion rate by adsorbing onto the copper surface, as confirmed by electrochemical techniques and quantum chemical calculations. The adsorption of the inhibitor follows the Langmuir isotherm and occurs both physically and chemically (Khezri et al., 2020).
Synthesis of Isoxazole Derivatives
Isoxazole derivatives have been synthesized from various precursors, showcasing the versatility of isoxazole compounds in chemical synthesis:
- Functional isoxazole derivatives were synthesized from (5-arylisoxazol-3-yl)chloromethanes under Williamson reaction conditions, leading to various 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles (Potkin et al., 2015).
- 5-Amino-3-(pyrrol-2-yl)isoxazoles and their structural isomers were selectively prepared through reactions involving hydroxylamine and 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles (Sobenina et al., 2005).
- Novel isoxazole and isothiazole derivatives were synthesized from [(5-arylisoxazol-3-yl)methoxy]arylmethanols, demonstrating the potential of these compounds in the creation of complex chemical structures (Dikusar et al., 2016).
Molecular Docking and Biological Evaluation
- A series of pyrazoline incorporated isoxazole derivatives were designed, synthesized, and subjected to molecular docking studies. The compounds showed promising anticancer and antitubercular activity, highlighting their potential in drug development (Radhika et al., 2020).
- Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, and their synergistic effect with antitumor drugs was observed in bioassays, indicating their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).
Future Directions
Isoxazoles, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity, which makes them subjects of research in medicinal chemistry . The future directions in the study of isoxazoles are likely to involve the synthesis of new representatives of isoxazoles and the exploration of their biological activity .
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVUQMHQMVQVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)




![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)






